N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a complex organic compound with a molecular formula of C12H17NO3 and a molecular weight of 223.2683 . This compound is known for its unique chemical structure, which includes both dimethoxyphenyl and dimethyl-oxazolyl groups. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide typically involves multiple steps. One common method starts with the preparation of 3,4-dimethoxyphenethylamine, which is then reacted with acetic anhydride to form N-acetyl-3,4-dimethoxyphenethylamine . This intermediate is further reacted with 3,5-dimethyl-1,2-oxazole under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide and oxazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides or oxazoles.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, with similar structural features.
N-Acetyl-3,4-dimethoxyphenethylamine: A related compound with similar chemical properties.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is unique due to its combination of dimethoxyphenyl and dimethyl-oxazolyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H22N2O4 |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide |
InChI |
InChI=1S/C17H22N2O4/c1-11-14(12(2)23-19-11)10-17(20)18-8-7-13-5-6-15(21-3)16(9-13)22-4/h5-6,9H,7-8,10H2,1-4H3,(H,18,20) |
InChI Key |
HPIJGFWBNPCCHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCCC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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